chemical structure and properties of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile
chemical structure and properties of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2-(Methylamino)-6-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile, a specialized fluorinated aromatic compound. While detailed research on this specific molecule is limited, this document synthesizes available data with established principles of medicinal and synthetic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's molecular structure, predicted physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery, grounded in the well-documented roles of its constituent functional groups.
Introduction: Unpacking a Unique Molecular Architecture
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics that can improve binding affinity to biological targets.[1][2]
2-(Methylamino)-6-(trifluoromethyl)benzonitrile presents a unique convergence of three key functional groups on a central benzene ring: a nitrile (-CN), a trifluoromethyl group (-CF3), and a methylamino (-NHCH3) group. The ortho-substitution pattern of these groups creates a sterically hindered and electronically distinct environment, suggesting its potential as a valuable building block for novel chemical entities. This guide will deconstruct the molecule to understand how its structure influences its properties and potential applications.
Molecular Structure and Functional Group Analysis
The chemical structure of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile is characterized by a 1,2,3-trisubstituted benzene ring. Each substituent contributes significantly to the overall properties of the molecule.
-
Benzonitrile Core: The benzonitrile moiety serves as a versatile scaffold. The nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations, making it a valuable synthon in organic synthesis.[3]
-
Trifluoromethyl Group (-CF3): This group is a cornerstone of modern medicinal chemistry.[1][4][5][6][7] Its powerful electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, significantly impacts the aromatic ring's electronic properties.[4][5] Key contributions of the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[1][5]
-
Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[1][5]
-
Modulation of Basicity: The inductive effect of the -CF3 group lowers the pKa of the nearby methylamino group, making it less basic.
-
-
Methylamino Group (-NHCH3): This secondary amine can act as both a hydrogen bond donor and acceptor, crucial for interactions with biological macromolecules. Its presence introduces a degree of polarity and a site for further chemical modification.
-
Ortho-Substitution and Steric Hindrance: The placement of the methylamino and trifluoromethyl groups on either side of the nitrile group creates significant steric hindrance. This can influence the molecule's conformation and its ability to interact with other molecules, potentially leading to high selectivity for specific biological targets.[8][9]
Predicted Physicochemical Properties
While extensive experimental data for 2-(Methylamino)-6-(trifluoromethyl)benzonitrile is not publicly available, we can predict its properties based on its structure and data from similar compounds. For instance, the related compound 2-Amino-6-(trifluoromethyl)benzonitrile is a solid with a melting point between 65-70°C and is soluble in organic solvents like DMSO and methanol.[10]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H7F3N2 | Based on chemical structure |
| Molecular Weight | 200.16 g/mol | Based on chemical structure |
| Appearance | Off-white to pale yellow solid | Analogy to similar benzonitriles.[10] |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | The aromatic ring and -CF3 group contribute to hydrophobicity.[10] |
| LogP | ~2.5 - 3.5 | The lipophilic -CF3 group is expected to give it a moderately high LogP value. |
| Boiling Point | > 200 °C (estimated) | High molecular weight and polarity suggest a high boiling point. |
| pKa (of the amine) | ~1-2 | The strong electron-withdrawing effects of the adjacent -CF3 and -CN groups are expected to significantly lower the basicity of the methylamino group. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile can be envisioned starting from the commercially available 2-fluoro-6-(trifluoromethyl)benzonitrile. This approach leverages the well-established nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq), to the flask.
-
Nucleophile Addition: Add a solution of methylamine (CH3NH2, 1.5-2.0 eq) in a suitable solvent (e.g., THF or water) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-(Methylamino)-6-(trifluoromethyl)benzonitrile.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 2-Fluoro-6-(trifluoromethyl)benzonitrile is an ideal precursor because the fluorine atom is a good leaving group for SNAr reactions, and the electron-withdrawing trifluoromethyl and nitrile groups activate the aromatic ring towards nucleophilic attack.[11]
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.
-
Base Rationale: The base is required to deprotonate the methylamine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.
-
Temperature Control: Heating is necessary to provide the activation energy for the reaction, but excessive heat should be avoided to prevent side reactions.
Caption: Proposed synthetic workflow for 2-(Methylamino)-6-(trifluoromethyl)benzonitrile.
Potential Applications in Drug Discovery
While specific biological activities of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile are not yet documented, its structural motifs are present in numerous bioactive molecules. This suggests its potential as a scaffold or intermediate in the development of novel therapeutics.
-
Kinase Inhibitors: The substituted aniline scaffold is a common feature in many kinase inhibitors. The unique electronic and steric properties of this compound could lead to selective inhibition of specific kinases involved in cancer or inflammatory diseases.
-
Ion Channel Modulators: Aromatic amines and benzonitrile derivatives have been explored as modulators of various ion channels. This compound could serve as a starting point for the discovery of new agents targeting ion channels implicated in neurological or cardiovascular disorders.
-
Agrochemicals: The trifluoromethyl group is prevalent in modern insecticides and herbicides due to its ability to enhance potency and metabolic stability.[4]
The development of a therapeutic agent from this scaffold would likely involve further functionalization of the methylamino or aromatic ring to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Role of the title compound in a drug discovery pipeline.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(Methylamino)-6-(trifluoromethyl)benzonitrile. Based on data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[12][13][14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13][14] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).
Conclusion
2-(Methylamino)-6-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with a unique structural arrangement that suggests significant potential as a building block in medicinal chemistry and materials science. The combination of a reactive nitrile group, a stabilizing and lipophilic trifluoromethyl group, and a modifiable methylamino group, all in a sterically defined ortho-configuration, makes it an attractive starting point for the synthesis of novel and complex molecules. While further research is needed to fully elucidate its properties and applications, this technical guide provides a solid foundation for scientists and researchers interested in exploring the potential of this intriguing molecule.
References
-
Trifluoromethyl group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]
- J. A. R. P. Sarria, A. M. S. Soares, and R. O. M. A. de Souza. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
(2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved March 7, 2026, from [Link]
-
(2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved March 7, 2026, from [Link]
-
Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles! (n.d.). Retrieved March 7, 2026, from [Link]
-
What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications. (n.d.). Retrieved March 7, 2026, from [Link]
-
A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. (n.d.). OSTI.GOV. Retrieved March 7, 2026, from [Link]
-
6,6-dimethyl-2-cyclohexen-1-yl]methylamino]-2-(trifluoromethyl)benzonitrile. (n.d.). CAS Common Chemistry. Retrieved March 7, 2026, from [Link]
-
(2023, June 16). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved March 7, 2026, from [Link]
-
SAFETY DATA SHEET. (2012, August 22). Covestro. Retrieved March 7, 2026, from [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
2,4,6-Trifluorobenzonitrile | C7H2F3N. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine. (n.d.). Google Patents.
-
(2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. ACS Publications. Retrieved March 7, 2026, from [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
-
6 Dimethylamino 2 fluoro 3 hydroxyiminomethyl benzonitrile. (2016, January 14). mzCloud. Retrieved March 7, 2026, from [Link]
-
m-Trifluoromethylbenzonitrile. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. osti.gov [osti.gov]
- 10. What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications [nj-finechem.com]
- 11. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 14. solutions.covestro.com [solutions.covestro.com]

